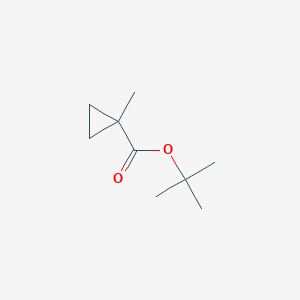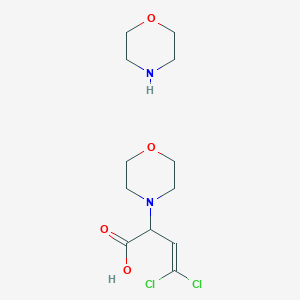
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is a chemical compound with the molecular formula C12H20Cl2N2O4. It is known for its unique structure, which includes both morpholine and dichloro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine typically involves the reaction of morpholine with a dichloro-substituted butenoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine involves its interaction with specific molecular targets and pathways. The dichloro and morpholine groups may play a role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,4-Dichloro-2-morpholin-4-ylbutanoic acid: Similar structure but lacks the enoic acid group.
2-Morpholin-4-ylbut-3-enoic acid: Similar structure but lacks the dichloro groups.
4-Chloro-2-morpholin-4-ylbut-3-enoic acid: Similar structure with only one chloro group.
Uniqueness
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is unique due to the presence of both dichloro and morpholine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6625-03-2 |
|---|---|
Molecular Formula |
C12H20Cl2N2O4 |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
4,4-dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine |
InChI |
InChI=1S/C8H11Cl2NO3.C4H9NO/c9-7(10)5-6(8(12)13)11-1-3-14-4-2-11;1-3-6-4-2-5-1/h5-6H,1-4H2,(H,12,13);5H,1-4H2 |
InChI Key |
NEOQMMWFZUUQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1COCCN1C(C=C(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


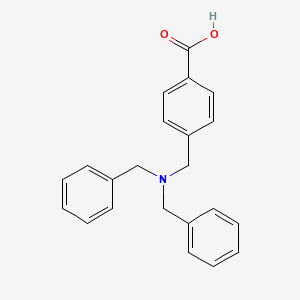
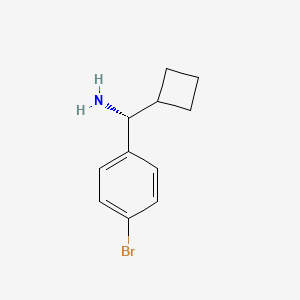

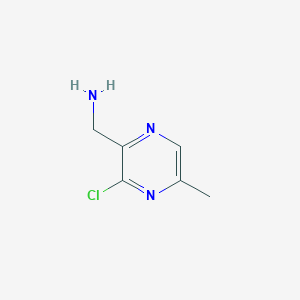
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
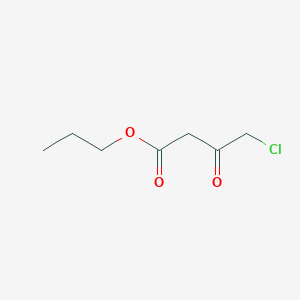

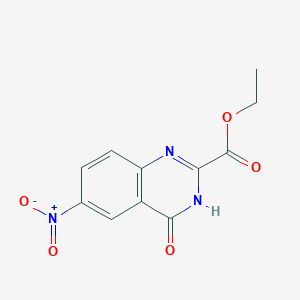

![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

